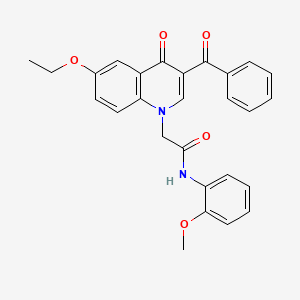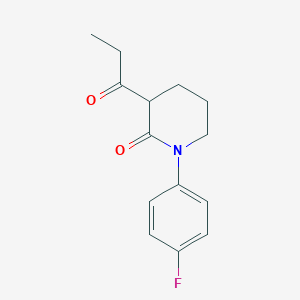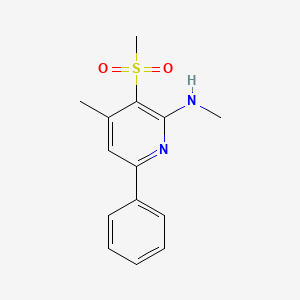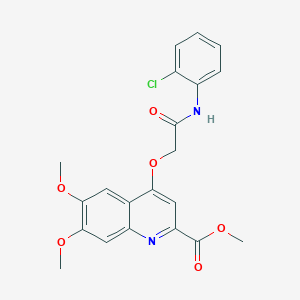
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. BEAQ belongs to the family of quinoline-based compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential applications in various domains such as medicinal chemistry, materials science, and pharmacology. For instance, the one-step synthesis, characterization, and X-ray analysis of isomeric compounds related to quinolines demonstrate the importance of structural analysis in understanding molecular interactions and stabilization mechanisms (Lu & He, 2012).
Biological Activity
Compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide are often evaluated for their biological activities, including antitumor, anti-inflammatory, and analgesic properties. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, highlighting the potential therapeutic applications of such compounds (Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking studies are essential for predicting the interaction between a drug candidate and its biological target, which helps in understanding the mechanism of action at the molecular level. Research on quinazolinones and their analogs often includes molecular docking to evaluate their potential as inhibitors of key enzymes or receptors involved in disease pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and characterization of new quinazolines with potential antimicrobial agents highlight the ongoing search for novel compounds that can address the challenge of antibiotic resistance. These studies often involve screening synthesized compounds for their antibacterial and antifungal activities against a variety of pathogens (Desai, Shihora, & Moradia, 2007).
Pharmacological Activities
Research on benzoxazolinone and benzoxazinone derivatives, including studies on their metabolism and transformation products, provides insights into the potential pharmacological applications of these compounds. Understanding the transformation pathways is crucial for exploiting their allelopathic properties in agricultural settings and possibly for therapeutic applications (Fomsgaard, Mortensen, & Carlsen, 2004).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-34-19-13-14-23-20(15-19)27(32)21(26(31)18-9-5-4-6-10-18)16-29(23)17-25(30)28-22-11-7-8-12-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZSLMDGGNOLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2379725.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2379728.png)


![7a-methyl-5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one](/img/structure/B2379732.png)
![2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2379733.png)
![N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2379735.png)
![N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379737.png)
![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)